Heptulose-2-Phosphate

Description

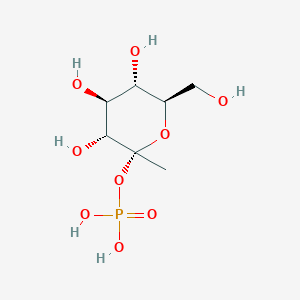

Structure

3D Structure

Properties

CAS No. |

92642-58-5 |

|---|---|

Molecular Formula |

C7H15O9P |

Molecular Weight |

274.16 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C7H15O9P/c1-7(16-17(12,13)14)6(11)5(10)4(9)3(2-8)15-7/h3-6,8-11H,2H2,1H3,(H2,12,13,14)/t3-,4-,5+,6-,7-/m1/s1 |

InChI Key |

QZBAZODTRUGOQS-XUUWZHRGSA-N |

SMILES |

CC1(C(C(C(C(O1)CO)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)O |

Canonical SMILES |

CC1(C(C(C(C(O1)CO)O)O)O)OP(=O)(O)O |

Synonyms |

1-deoxy-D-gluco-heptulose 2-phosphate 1-deoxygluco-heptulose 2-phosphate heptulose 2-phosphate heptulose-2-P |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Heptulose 2 Phosphate

Enzymatic Pathways Leading to Heptulose-2-Phosphate Generation

Heptulose-2-phosphate, specifically 1-deoxy-α-D-gluco-heptulose 2-phosphate, is synthesized through the action of α-glucan phosphorylases. nih.gov These enzymes, found in sources such as rabbit skeletal muscle, potato tubers, and Escherichia coli, catalyze the reaction between 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol (heptenitol) and inorganic phosphate (B84403). nih.gov This reaction is a phosphorolysis, where the enzyme facilitates the attack of a phosphate ion on the heptenitol molecule.

A key characteristic of this pathway is that heptenitol serves as a substrate for the degradative (phosphorolytic) pathway of the phosphorylase reaction, where it competes with the enzyme's natural polysaccharide substrates. nih.gov Uniquely, heptenitol is the first identified substrate for α-glucan phosphorylases that does not require a primer to initiate the reaction. nih.gov The direct product of this enzymatic conversion is 1-deoxy-α-D-gluco-heptulose 2-phosphate (heptulose-2-P). nih.govnih.gov Following its formation, heptulose-2-P acts as a potent, enzyme-derived, dead-end inhibitor of the phosphorylase enzyme. nih.govresearchgate.net

Time-resolved crystallographic studies using synchrotron radiation have allowed for the direct observation of the conversion of heptenitol to heptulose-2-phosphate within crystals of glycogen (B147801) phosphorylase b. nih.gov These studies reveal significant conformational changes in the enzyme upon the formation and binding of the high-affinity heptulose-2-phosphate product. nih.govresearchgate.net

While α-glucan phosphorylase is central to forming 1-deoxy-α-D-gluco-heptulose 2-phosphate, other enzymes synthesize different heptulose phosphate analogues.

Transketolase-catalyzed Reactions: Transketolase (TK) is a key enzyme in the pentose (B10789219) phosphate pathway that catalyzes the transfer of a two-carbon ketol unit from a donor ketose to an acceptor aldose. researchgate.netroyalsocietypublishing.org For instance, transketolase can transfer a C2-unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, yielding D-sedoheptulose-7-phosphate. researchgate.netresearchgate.net This reaction is reversible in vivo. academie-sciences.fr For preparative synthesis, lithium β-hydroxypyruvate can be used as an irreversible donor substrate with D-ribose-5-phosphate to produce D-sedoheptulose-7-phosphate, a reaction catalyzed by transketolase. researchgate.net

1-Deoxy-D-altro-heptulose Phosphate (DAHP) Synthase: A distinct enzymatic pathway was identified in a transketolase mutant of Bacillus pumilus. tandfonline.comjst.go.jp This pathway leads to the formation of 1-deoxy-D-altro-heptulose phosphate (DAHP). The enzyme, DAHP synthase, catalyzes the reaction between DL-acetoin and D-ribose 5-phosphate to produce DAHP and acetaldehyde. tandfonline.comjst.go.jp

Glucokinase-catalyzed Phosphorylation: Fluorinated analogues of d-gluco-heptulose can be phosphorylated to create heptulose phosphate analogues. E. coli glucokinase (Glk) can catalyze the phosphorylation of various C-1 fluorinated α-d-gluco-heptuloses at the C-7 position, using ATP as the phosphate donor, to yield the corresponding 7-phosphate analogues. nih.govacs.org

Phosphorolysis Reactions Involving Heptenitol and Alpha-Glucan Phosphorylases

Precursor Molecules and Co-factors in Heptulose-2-Phosphate Formation

The enzymatic synthesis of heptulose-2-phosphate and its analogues is dependent on the availability of specific precursor molecules and essential co-factors that facilitate the catalytic activity of the enzymes.

For the synthesis of 1-deoxy-α-D-gluco-heptulose 2-phosphate by α-glucan phosphorylases, the primary precursors are:

Heptenitol (2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol): The substrate that is phosphorylated. nih.gov

Inorganic Phosphate (Pi) or Arsenate : The nucleophile that attacks the substrate. nih.gov

The crucial co-factor for α-glucan phosphorylase activity is:

Pyridoxal (B1214274) 5'-phosphate (PLP) : This co-factor is covalently bound to the enzyme and its dianionic 5'-phosphate group is essential for the active conformation of the enzyme and participates directly in catalysis. nih.govresearchgate.net The phosphate of PLP is believed to form a hydrogen bond with the substrate phosphate, playing a role in substrate activation and stabilization of intermediates. nih.gov

For the synthesis of heptulose phosphate analogues , different sets of precursors and co-factors are required:

| Product | Enzyme | Precursors | Co-factors |

| D-Sedoheptulose-7-Phosphate | Transketolase | D-xylulose-5-phosphate, D-ribose-5-phosphate researchgate.netroyalsocietypublishing.org | Thiamine (B1217682) pyrophosphate (TPP), Divalent metal cation (e.g., Mg²⁺) royalsocietypublishing.org |

| 1-Deoxy-D-altro-heptulose Phosphate | DAHP Synthase | DL-Acetoin, D-ribose 5-phosphate tandfonline.comjst.go.jp | Thiamine pyrophosphate (TPP), Mg²⁺ tandfonline.comjst.go.jp |

| Fluorinated d-gluco-heptulose 7-Phosphates | Glucokinase | 1-deoxy-α-d-gluco-heptuloses, ATP nih.govacs.org | MgCl₂ nih.gov |

Characterization of Enzymes Catalyzing Heptulose-2-Phosphate Formation

The enzymes responsible for synthesizing heptulose-2-phosphate and its variants exhibit distinct characteristics.

α-Glucan Phosphorylases:

Source: These enzymes are widespread and have been studied from various organisms, including rabbit skeletal muscle (glycogen phosphorylase b), potato tubers, and E. coli (maltodextrin phosphorylase). nih.govnih.govresearchgate.net

Catalytic Action: They catalyze the phosphorolysis of α-1,4-glycosidic bonds in their natural substrates. researchgate.net In the case of heptenitol, they catalyze the addition of phosphate to form heptulose-2-phosphate. nih.gov

Substrate Specificity: While they typically require an oligo- or polysaccharide primer, they can utilize heptenitol without a primer. nih.gov

Inhibition: The reaction product, 1-deoxy-α-D-gluco-heptulose 2-phosphate, is a very potent inhibitor of the enzyme. nih.gov For potato phosphorylase, the inhibition constant (Ki) is 1.9 x 10⁻⁶ M, suggesting the formation of a tight, transition-state-like complex with the enzyme. nih.gov

Structural Features: The catalytic mechanism involves critical residues, such as Arginine 569, which moves to form the substrate-phosphate recognition site, and the essential co-factor pyridoxal 5'-phosphate, which is in close contact with the substrate phosphate during catalysis. nih.govresearchgate.netresearchgate.net

Transketolase (TK):

Source: TK is a ubiquitous enzyme; a thermostable version from Thermus thermophilus HB8 has been characterized for its ability to produce heptuloses. researchgate.net

Catalytic Action: It transfers a two-carbon fragment from a ketose donor to an aldose acceptor. researchgate.netroyalsocietypublishing.org

Co-factor: Requires thiamine pyrophosphate (TPP) for its catalytic activity. researchgate.netroyalsocietypublishing.org

Structural Features: The enzyme from T. thermophilus is a homodimer, and its significant thermostability (maximum activity at 85 °C) is attributed to extensive interactions between the subunits. researchgate.net

Enzymatic Interactions and Molecular Mechanisms Involving Heptulose 2 Phosphate

Heptulose-2-Phosphate as a Ligand for Glycogen (B147801) Phosphorylase

Heptulose-2-phosphate binds with high affinity to the catalytic site of glycogen phosphorylase, acting as a dead-end product inhibitor. embopress.orgscispace.com This binding is a key aspect of its function as a research tool, effectively trapping the enzyme in a state that mimics the transition state of the natural reaction. The formation of the heptulose-2-phosphate-enzyme complex is associated with significant conformational changes, highlighting the dynamic nature of the enzyme's active site. embopress.orgresearchgate.net The potent inhibitory nature of heptulose-2-phosphate is underscored by its low inhibition constant (Ki), which for potato phosphorylase is 1.9 x 10⁻⁶ M, indicating a very stable enzyme-ligand complex. nih.gov This strong binding affinity makes it an invaluable analogue for studying the catalytic mechanism. royalsocietypublishing.orgnih.gov

Structural Biology of Heptulose-2-Phosphate Binding to Glycogen Phosphorylase

The binding of heptulose-2-phosphate to glycogen phosphorylase has been extensively studied using structural biology techniques, providing profound insights into the enzyme's catalytic mechanism.

Interactions with Pyridoxal (B1214274) Phosphate (B84403) (PLP) Cofactor at the Catalytic Site

The interaction between heptulose-2-phosphate and the essential pyridoxal phosphate (PLP) cofactor is a cornerstone of the catalytic mechanism. royalsocietypublishing.orgnih.gov Crystallographic data confirms a direct hydrogen bond between the phosphate of heptulose-2-phosphate and the 5'-phosphate of PLP. nih.govrcsb.org This close proximity of the two phosphate groups is stabilized by the guanidinium (B1211019) group of an arginine residue, Arg569. royalsocietypublishing.orgnih.gov This interaction is critical for the proposed catalytic mechanism, where the PLP phosphate group is thought to act as a proton donor/acceptor. royalsocietypublishing.org The dianionic state of the PLP 5'-phosphate group is essential for the catalytic activity of phosphorylase. nih.gov

Conformational Changes Induced by Heptulose-2-Phosphate Binding

The binding of heptulose-2-phosphate induces significant conformational changes in glycogen phosphorylase, which are crucial for catalysis and allosteric regulation. researchgate.netnih.gov A key movement involves the residue Arg569, which shifts from a buried position within the protein to the catalytic site. royalsocietypublishing.orgnih.gov This movement facilitates the formation of a high-affinity binding site for the phosphate group of the substrate. embopress.orgnih.gov This shift of Arg569 is coupled with a mutual interchange in position with an acidic residue, Asp283, which is part of a loop (the 280s loop) that can block access to the catalytic site. royalsocietypublishing.orgnih.govembopress.org These movements represent the initial steps in the allosteric transition that converts the enzyme from a low-affinity to a high-affinity state. nih.gov

Mechanistic Insights from Heptulose-2-Phosphate as a Transition-State Analogue

The structural and chemical properties of heptulose-2-phosphate make it an excellent transition-state analogue for the glycogen phosphorylase reaction. royalsocietypublishing.orgnih.gov Its geometry, particularly the restrained phosphate group, mimics the hypothesized oxocarbonium ion intermediate formed during the cleavage of the glycosidic bond. royalsocietypublishing.org Studying the enzyme in complex with this analogue provides a static picture that closely resembles a dynamic, high-energy state of the catalytic reaction.

Proton Relay Mechanisms in Phosphorylase Catalysis

The binding of heptulose-2-phosphate has provided strong evidence for a proton relay mechanism in phosphorylase catalysis. royalsocietypublishing.org In the direction of glycogen degradation (phosphorolysis), the proposed mechanism involves the 5'-phosphate group of the PLP cofactor acting as a general acid. royalsocietypublishing.orgnih.gov It is believed to first donate a proton to the substrate's inorganic phosphate. This newly protonated phosphate then acts as a general acid itself, protonating the glycosidic oxygen of the glycogen substrate, which facilitates the cleavage of the C1-O bond. royalsocietypublishing.orgnih.gov The resulting carbocation intermediate is then stabilized by the negatively charged phosphate groups in the active site. scispace.com This intricate mechanism highlights the versatile role of the phosphate groups of both the cofactor and the substrate in the catalytic cycle. nih.gov

Interactive Data Table: Key Residues and Ligands in Glycogen Phosphorylase Catalysis

| Molecule | Role/Interaction | Significance | References |

| Heptulose-2-Phosphate | Transition-state analogue, inhibitor | Mimics the oxocarbonium ion intermediate, allowing for the study of the catalytic mechanism. | royalsocietypublishing.orgnih.gov |

| Glycogen Phosphorylase | Enzyme | Catalyzes the reversible phosphorolysis of glycogen. | researchgate.net |

| Pyridoxal Phosphate (PLP) | Cofactor | Its 5'-phosphate group participates directly in catalysis, likely as a proton donor/acceptor. | royalsocietypublishing.orgnih.govdrugbank.com |

| Arg569 | Amino Acid Residue | Shifts to the active site to stabilize the phosphate group of the substrate/inhibitor. | royalsocietypublishing.orgnih.govembopress.org |

| Asp283 | Amino Acid Residue | Part of the 280s loop; its movement is coupled with Arg569, regulating access to the catalytic site. | royalsocietypublishing.orgscispace.comnih.gov |

| Inorganic Phosphate | Substrate | Attacks the glycosidic bond in the phosphorolysis reaction. | royalsocietypublishing.orgnih.gov |

Stereoelectronic Effects in Catalytic Mechanisms

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the energy and reactivity of a molecule, are fundamental to understanding the catalytic mechanisms involving heptulose-2-phosphate. In the context of enzyme catalysis, these effects are crucial for explaining how the precise positioning of a substrate within an active site can dramatically alter bond stability and facilitate a reaction. Research on glycogen phosphorylase, using heptulose-2-phosphate as a transition-state analogue, provides a clear illustration of these principles at work. royalsocietypublishing.orgnih.gov

The catalytic power of enzymes often relies on their ability to force a substrate into a conformation that is electronically predisposed to react. In the case of glycogen phosphorylase, the binding of heptulose-2-phosphate to the catalytic site induces a specific conformation that is significant for catalysis. royalsocietypublishing.org This conformation is believed to be similar to the transition state of the natural reaction. nih.gov Analysis of the crystal structure of the glycogen phosphorylase b-heptulose-2-phosphate complex reveals that the geometry of the bound sugar phosphate is restrained in a way that weakens key chemical bonds. royalsocietypublishing.orgnih.gov

A critical aspect of this is the influence on the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon in cyclic sugars. However, for the cleavage of a glycosidic bond to occur, this stabilizing effect must be overcome. Detailed analysis of the heptulose-2-phosphate complex has shown that its conformation within the catalytic site is specifically distorted to weaken the exo-anomeric effect. royalsocietypublishing.orgembopress.org This distortion results in increased polarization and weakening of the C1-O1 glycosidic bond, thereby promoting its cleavage during the glycogen synthesis direction of the reaction. royalsocietypublishing.orgnih.gov The torsion angle (φ) in the enzyme-bound heptulose-2-phosphate is approximately 220°, a value that corresponds to a conformation that would weaken the exo-anomeric effect. embopress.org

The catalytic mechanism is further elucidated by the direct interactions between the phosphate group of heptulose-2-phosphate and the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP). nih.gov A direct hydrogen bond forms between the phosphate of heptulose-2-phosphate and the 5'-phosphate of the PLP cofactor. nih.govnih.gov This close proximity of the two phosphate groups is stabilized by the guanidinium group of a key arginine residue (Arg569), which moves from a buried position to make contact with the substrate's phosphate. royalsocietypublishing.orgnih.gov This arrangement is central to the proposed catalytic mechanism where the PLP cofactor's phosphate group acts as a proton donor (general acid) to the substrate phosphate, which in turn protonates the glycosidic oxygen, facilitating bond cleavage in the direction of glycogenolysis. royalsocietypublishing.orgnih.gov The substrate's phosphate group, therefore, plays an essential role in stabilizing the transition state. nih.gov

These movements and interactions, such as the shift of Arg569 and its interplay with an acidic residue (Asp283), represent the initial stages of the allosteric changes that convert the catalytic site to a high-affinity state. royalsocietypublishing.orgnih.gov The precise, constrained geometry of heptulose-2-phosphate within the active site provides a structural basis for understanding how stereoelectronic effects are harnessed by the enzyme to achieve catalysis. nih.gov

Interactive Data Table: Stereoelectronic Interactions of Heptulose-2-Phosphate in Glycogen Phosphorylase

| Interacting Moiety/Residue | Key Interaction with Heptulose-2-Phosphate | Stereoelectronic Consequence | Reference |

| Enzyme Active Site Pocket | Constrains the conformation of the heptulose ring. | Forces a torsion angle (φ ≈ 220°) that weakens the exo-anomeric effect. | royalsocietypublishing.orgembopress.org |

| Pyridoxal 5'-Phosphate (PLP) | Forms a direct hydrogen bond with the phosphate group of heptulose-2-phosphate. | Facilitates proton transfer (general acid catalysis) and stabilizes the transition state. | royalsocietypublishing.orgnih.gov |

| Arginine 569 (Arg569) | The guanidinium group shifts to form a salt bridge/hydrogen bonds with the phosphate group. | Stabilizes the close proximity of the substrate and cofactor phosphates, anchoring the transition-state analogue. | royalsocietypublishing.orgnih.gov |

| Glycosidic Bond (C1-O1) | Polarization is increased due to the strained conformation. | The C1-O1 bond is weakened, lowering the activation energy for cleavage. | royalsocietypublishing.orgnih.gov |

Biological and Regulatory Significance of Heptulose 2 Phosphate

Heptulose-2-Phosphate as an Enzyme Inhibitor

Heptulose-2-phosphate is recognized as a potent, enzyme-derived inhibitor. nih.gov It is formed as a product during a reaction catalyzed by α-glucan phosphorylases utilizing the substrate 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol (heptenitol) in the presence of phosphate (B84403). nih.gov Once produced, 1-deoxy-alpha-D-gluco-heptulose 2-phosphate, another name for heptulose-2-phosphate, proceeds to inhibit the very reaction that created it. nih.gov This compound is considered a powerful product inhibitor and is noted for having features that resemble a transition-state analogue. datapdf.comnih.gov

Inhibition Kinetics and Dissociation Constants (Ki) of Heptulose-2-Phosphate

The inhibitory potency of Heptulose-2-Phosphate has been quantified through kinetic studies. A key parameter is the dissociation constant (Ki), which measures the affinity of the inhibitor for the enzyme.

| Enzyme | Organism | Dissociation Constant (Ki) | Reference |

| α-Glucan Phosphorylase | Potato (tubers) | 1.9 x 10⁻⁶ M | nih.gov |

This low Ki value indicates a high affinity and tight binding between heptulose-2-phosphate and potato phosphorylase, suggesting the formation of a complex that mimics the transition state of the enzymatic reaction. nih.gov

Specificity of Heptulose-2-Phosphate Inhibition

Heptulose-2-phosphate demonstrates specificity by primarily targeting α-glucan phosphorylases. nih.gov This inhibition is not limited to a single organism but has been observed in phosphorylases from diverse sources, including rabbit skeletal muscle, potato tubers, and the bacterium Escherichia coli. nih.gov The primary target in mammals is glycogen (B147801) phosphorylase, the enzyme responsible for the rate-limiting step in glycogenolysis. drugbank.com

Role in Modulating Glycogen Phosphorylase Activity and Allosteric Control

The binding of heptulose-2-phosphate to glycogen phosphorylase induces significant conformational changes that are crucial for allosteric regulation. nih.gov Crystallographic studies have shown that upon binding of this high-affinity inhibitor, electron density changes occur not only at the catalytic site but also at the allosteric and glycogen storage sites. nih.gov

A critical event in this modulation is the movement of the amino acid residue Arginine 569 (Arg569). nih.govnih.gov This residue shifts its position significantly to interact with the phosphate group of the inhibitor. nih.gov This movement is described as the initial step in the allosteric response that transforms the catalytic site from a low-affinity state (T state) to a high-affinity binding site. nih.govnih.gov The close interaction is stabilized by a direct hydrogen bond between the phosphate of heptulose-2-phosphate and the enzyme's essential cofactor, pyridoxal (B1214274) 5'-phosphate. nih.gov This constellation of interacting groups provides a structural basis for understanding the enzyme's catalytic mechanism. nih.gov

Implications for Cellular Carbon Flux Regulation (Indirect via Phosphorylase Inhibition)

By inhibiting glycogen phosphorylase, heptulose-2-phosphate indirectly regulates cellular carbon flux. Glycogen phosphorylase catalyzes the phosphorolytic cleavage of glycogen to produce glucose-1-phosphate, a critical step in making stored glucose available for energy production through glycolysis. drugbank.com This enzyme plays a central role in maintaining glucose homeostasis at both the cellular and organismal levels. drugbank.com

The inhibition of this rate-limiting enzyme by heptulose-2-phosphate effectively reduces the breakdown of glycogen. nih.govdrugbank.com This action modulates the flow of carbon from glycogen reserves into metabolic pathways like glycolysis, thereby influencing the cell's energy supply and biosynthetic activities.

Comparative Analysis of Heptulose-2-Phosphate’s Role Across Organisms

The inhibitory action of heptulose-2-phosphate on α-glucan phosphorylases is conserved across different biological kingdoms. nih.gov Research has demonstrated its effectiveness as an inhibitor of this enzyme class in animals, plants, and bacteria. nih.gov

| Organism | Enzyme Affected | Significance | Reference |

| Rabbit (Oryctolagus cuniculus) | Skeletal Muscle Glycogen Phosphorylase | Model for mammalian enzyme regulation. | nih.gov |

| Potato (Solanum tuberosum) | Tuber α-Glucan Phosphorylase | Demonstrates role in plant carbohydrate metabolism. nih.gov | nih.gov |

| Escherichia coli | α-Glucan Phosphorylase | Shows conservation of inhibition in prokaryotes. nih.gov | nih.gov |

This broad specificity highlights a fundamental and conserved mechanism of enzyme regulation centered on the structure of heptulose-2-phosphate and its interaction with the catalytic site of phosphorylases.

Advanced Analytical and Methodological Approaches for Heptulose 2 Phosphate Research

Spectroscopic Techniques for Heptulose-2-Phosphate Detection and Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of heptulose-2-phosphate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Mass Spectrometry (MS) is crucial for sensitive detection and molecular weight determination.

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules like heptulose-2-phosphate in solution. researchgate.net It provides data on the connectivity of atoms and their spatial arrangement. The analysis typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments targeting various nuclei, primarily ¹H, ¹³C, and ³¹P. nih.gov

¹H NMR: Proton NMR provides information about the number and environment of hydrogen atoms. For sugar phosphates, the anomeric proton signals are particularly diagnostic. unimo.it The coupling constants (J-values) between adjacent protons, such as J₁,₂, help determine the anomeric configuration (α or β). unimo.it

¹³C NMR: Carbon NMR spectra reveal the chemical environment of each carbon atom in the molecule. nih.gov The chemical shifts of carbon atoms, especially the anomeric carbon (C1 or C2 for ketoses) and carbons bearing phosphate (B84403) groups, are highly informative for structural assignment. nih.govacs.org The presence of a phosphate group can cause splitting of nearby ¹³C resonances. nih.gov

³¹P NMR: Phosphorus NMR is used to directly observe the phosphate group. The chemical shift of the ³¹P nucleus can distinguish between phosphomonoesters and phosphodiesters. nih.gov In the case of heptulose-2-phosphate, a phosphomonoester, the ³¹P resonance is expected in a specific region of the spectrum (typically δP ~ 2–10 ppm). nih.gov

2D NMR Techniques: Due to spectral overlap in 1D spectra, 2D NMR experiments are essential. unimo.it Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which is critical for linking the phosphate group to the sugar backbone (e.g., ¹H-¹³C and ¹H-³¹P correlations). researchgate.net Correlation spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to map out the network of proton-proton couplings within the sugar ring. nih.gov

Table 1: Representative NMR Data for Heptose Phosphate Analogues Note: Data for heptulose-2-phosphate itself is not readily available in the provided sources; this table illustrates typical data for related compounds.

| Nucleus | Experiment | Typical Chemical Shift (δ) Range (ppm) | Key Information Provided | Source |

|---|---|---|---|---|

| ¹H | 1D ¹H | 3.0 - 6.0 | Anomeric configuration (from J-coupling), number of protons. | nih.gov |

| ¹³C | 1D ¹³C | 60 - 100 | Carbon skeleton, anomeric carbon identification. | nih.govacs.org |

| ³¹P | 1D ³¹P | -5 to 10 | Presence and type of phosphate group (monoester/diester). | nih.gov |

| ¹H-¹³C | HSQC | N/A | Direct C-H bond correlations. | researchgate.net |

| ¹H-¹³P | HMBC | N/A | Connectivity of the phosphate group to the sugar ring. | researchgate.net |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net It is particularly valuable for identifying and quantifying low-abundance metabolites like heptulose-2-phosphate from complex biological samples. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method. researchgate.net In this technique, the compound is first separated by chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like sugar phosphates, often detecting them as deprotonated ions [M-H]⁻ in negative ion mode. massbank.eu

Tandem MS (MS/MS) involves selecting a specific precursor ion (e.g., the [M-H]⁻ ion of heptulose-2-phosphate) and fragmenting it to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for identification. For sedoheptulose (B1238255) 7-phosphate, a structural isomer of heptulose-2-phosphate, characteristic product ions in negative mode include those with m/z values of 97 (the phosphate fragment, [PO₃]⁻) and others resulting from the loss of water and fragmentation of the carbon chain. massbank.eu

Table 2: Predicted and Experimental Mass Spectrometry Data for Heptulose Phosphates

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Technique | Source |

|---|---|---|---|---|---|

| Heptulose-2-Phosphate | ESI (-) | 289 [M-H]⁻ | Predicted data | LC-MS/MS | drugbank.com |

| Sedoheptulose 7-Phosphate | ESI (-) | 289 [M-H]⁻ | 212, 199, 139, 97 | LC-ESI-QQ (MS2) | massbank.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Chromatographic Separation Techniques for Heptulose-2-Phosphate

The separation and purification of heptulose-2-phosphate from complex mixtures, such as cell extracts, is a critical step prior to its analysis. researchgate.net Various chromatographic techniques are employed, leveraging differences in the physicochemical properties of the molecules to be separated. adarshcollege.in

Ion-Exchange Chromatography (IEC): Due to its negatively charged phosphate group, heptulose-2-phosphate is well-suited for separation by anion-exchange chromatography. anu.edu.au In this method, the stationary phase is a solid support with positively charged functional groups. Negatively charged molecules like sugar phosphates bind to the column and are then selectively eluted by increasing the salt concentration or changing the pH of the mobile phase. adarshcollege.in

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating sugar phosphates. surrey.ac.uk Reverse-phase HPLC can be used, although the high polarity of sugar phosphates can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is better suited for retaining and separating highly polar compounds.

Gas Chromatography (GC): GC is a high-resolution separation technique, but it requires that the analytes be volatile and thermally stable. researchgate.net Sugar phosphates are non-volatile, so they must first be chemically modified in a process called derivatization. This typically involves converting the hydroxyl and phosphate groups into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers, before analysis by GC, often coupled with mass spectrometry (GC-MS). researchgate.net

Enzymatic Assays for Monitoring Heptulose-2-Phosphate-Related Reactions

Enzymatic assays are used to measure the activity of enzymes that produce or consume heptulose-2-phosphate. nih.gov These assays are highly specific and sensitive, often relying on the detection of a product that is either colored or fluorescent. mdpi.com

Many assays are designed to quantify the release of inorganic phosphate (Pi) from a substrate. nih.gov Since heptulose-2-phosphate itself is a phosphorylated substrate, assays monitoring its dephosphorylation (or the phosphorylation of its precursor) are relevant.

Malachite Green Phosphate Assay: This is a colorimetric method where inorganic phosphate, released during an enzymatic reaction, forms a complex with malachite green dye and molybdate. nih.gov The formation of this colored complex can be measured using a spectrophotometer. nih.gov

Coupled Enzyme Assays: These assays link the reaction of interest to one or more subsequent enzymatic reactions that produce an easily detectable substance. thermofisher.com

PiPer Phosphate Assay: This fluorometric or spectrophotometric assay detects inorganic phosphate (Pi) released from a reaction. The Pi is used by maltose (B56501) phosphorylase to convert maltose into glucose-1-phosphate. The subsequent oxidation of glucose by glucose oxidase produces hydrogen peroxide (H₂O₂), which is then used to oxidize a probe like Amplex Red into the highly fluorescent resorufin. nih.govthermofisher.com

NADH-Coupled Assays: Another common strategy involves coupling the reaction to the reduction or oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH). The change in NADH concentration can be monitored by its absorbance at 340 nm. nih.gov

Table 3: Principles of Enzymatic Assays for Phosphate Detection

| Assay Name | Principle | Detection Method | Key Reagents | Source |

|---|---|---|---|---|

| Malachite Green | Released Pi forms a colored complex with dye and molybdate. | Colorimetric (Absorbance) | Malachite Green, Molybdate | nih.gov |

| PiPer Assay | Released Pi initiates an enzyme cascade producing H₂O₂, which generates a fluorescent product. | Fluorometric/Colorimetric | Maltose Phosphorylase, Glucose Oxidase, Amplex Red | nih.govthermofisher.com |

| Pyruvate (B1213749) Oxidase Assay | Released Pi is a required cofactor for pyruvate oxidase, which produces a detectable product. | Radiometric (¹⁴CO₂) or other | Pyruvate Oxidase, [1-¹⁴C]pyruvate | nih.gov |

Synthetic Strategies for Heptulose-2-Phosphate and its Analogues

The chemical or chemoenzymatic synthesis of heptulose-2-phosphate and its analogues is essential for providing standards for analytical studies, for use as substrates in enzymatic assays, and for investigating their biological roles. nih.govmdpi.com The synthesis of phosphorylated sugars presents challenges due to the need for selective protection of multiple hydroxyl groups and the subsequent phosphorylation and deprotection steps. diva-portal.org

Chemoenzymatic Synthesis: This hybrid approach combines the strengths of chemical synthesis and enzymatic catalysis. nih.gov For instance, a C5 sugar aldehyde can be synthesized chemically and then used as a substrate for an enzyme like a transketolase, which adds a two-carbon unit to generate the C7 heptulose backbone. nih.gov The final product can then be phosphorylated. Glucokinase has been used to phosphorylate fluorinated D-gluco-heptulose analogues. acs.org

Total Chemical Synthesis: These routes typically involve building the seven-carbon sugar skeleton from smaller, readily available carbohydrate precursors like D-glucose or D-xylose. nih.govmdpi.com Common strategies include:

Chain Elongation: Extending the carbon chain of a smaller sugar, for example, through a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction. nih.govmdpi.com

Rearrangement: Isomerization reactions like the Lobry de Bruyn-Alberda van Ekenstein transformation can be used to interconvert different sugar isomers. nih.gov

Phosphorylation: The introduction of the phosphate group is a critical step. This can be achieved using various phosphorylating agents. A common challenge is achieving regioselectivity (i.e., phosphorylating only the desired hydroxyl group). This often requires a multi-step process of protecting other hydroxyl groups, performing the phosphorylation, and then removing the protecting groups. mdpi.comdiva-portal.org Direct phosphorylation of unprotected or partially protected diols has been explored to improve step economy. mdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| Heptulose-2-Phosphate |

| Sedoheptulose 7-Phosphate |

| D-gluco-heptulose |

| Glucose |

| Glucose-1-Phosphate |

| D-xylose |

| Resorufin |

| Hydrogen Peroxide |

| Maltose |

| Pyruvate |

| Nicotinamide adenine dinucleotide (NADH) |

| Amplex Red |

| Malachite Green |

Future Directions in Heptulose 2 Phosphate Research

Exploration of Undiscovered Enzymatic Interactions of Heptulose-2-Phosphate

Future research is poised to uncover novel enzymatic interactions involving heptulose-2-phosphate beyond its established role with glycogen (B147801) phosphorylase. While its potent inhibition of this enzyme is well-characterized, the broader landscape of its interactions within the cellular metabolome remains largely uncharted.

Time-resolved crystallographic studies have been instrumental in observing the conversion of heptenitol to heptulose-2-phosphate within the crystal structure of phosphorylase b. researchgate.netembopress.org These studies have revealed significant conformational changes upon the binding of heptulose-2-phosphate, highlighting the critical movement of residues like Arg 569 in forming the substrate-phosphate recognition site. researchgate.netembopress.orgresearchgate.net Heptulose-2-phosphate acts as a transition-state analogue, providing valuable insights into the catalytic mechanism of phosphorylase. royalsocietypublishing.org Its formation from heptenitol is a reaction that can be studied in the crystal without the need for an oligosaccharide substrate. royalsocietypublishing.org

The exploration of undiscovered enzymatic interactions will likely involve high-throughput screening of diverse enzyme libraries against heptulose-2-phosphate. The identification of novel binding partners could reveal new regulatory roles for this sugar phosphate (B84403) in metabolic pathways. For instance, its precursor, sedoheptulose-7-phosphate, is a key intermediate in the pentose (B10789219) phosphate pathway (PPP) and the Calvin Cycle, interacting with enzymes like transaldolase and transketolase. numberanalytics.comnumberanalytics.com Investigating whether heptulose-2-phosphate can modulate the activity of these or other related enzymes is a promising avenue of research.

Furthermore, the discovery that some bacteria utilize the pentose phosphate pathway for glucose metabolism opens up the possibility of unique enzymatic interactions with heptulose-2-phosphate in these organisms. cdnsciencepub.com Research into the metabolic pathways of various organisms, including thermophilic bacteria and those involved in secondary metabolite synthesis, may reveal novel enzymes that recognize and are regulated by heptulose-2-phosphate. researchgate.netresearchgate.net

Development of Novel Heptulose-2-Phosphate Derivatives for Mechanistic Probes

The synthesis of novel heptulose-2-phosphate derivatives is a crucial area of future research, aimed at developing sophisticated tools for probing enzymatic mechanisms. These derivatives can serve as inhibitors, affinity labels, or spectroscopic probes to elucidate the structure and function of target enzymes.

A significant advancement in this area is the enzymatic synthesis of fluorinated d-gluco-heptulose phosphates. nih.gov Glucokinase has been shown to phosphorylate a series of C-1 fluorinated α-d-gluco-heptuloses, yielding their corresponding 7-phosphate derivatives. nih.gov These phosphorylated fluorinated ketoheptoses have been identified as inhibitors of α-phosphomannomutase/phosphoglucomutase (αPMM/PGM) and β-phosphoglucomutase (βPGM). nih.gov Notably, the potency of inhibition is inversely correlated with the degree of fluorination. nih.gov

Structural analysis has shown that these inhibitor derivatives bind to the active site of αPMM, with the phosphate group occupying the phosphate-binding site and the anomeric hydroxyl group oriented towards the catalytic site. nih.gov This provides a clear rationale for their inhibitory activity and demonstrates their utility as mechanistic probes.

Future efforts will likely focus on synthesizing a broader range of derivatives with diverse modifications. This could include the incorporation of photoaffinity labels to covalently modify and identify binding partners, or the attachment of fluorescent tags to visualize the localization and dynamics of these molecules within cells. The development of such probes will be invaluable for studying not only known interacting enzymes like phosphorylase and phosphoglucomutases but also for discovering and characterizing new enzymatic targets.

| Compound | Target Enzyme | Inhibition Potency Trend |

|---|---|---|

| 1-Deoxy-1-fluoro-α-d-gluco-heptulose 7-Phosphate | αPMM/PGM, βPGM | Potency inversely correlates with the degree of fluorination |

| 1-Deoxy-1,1-difluoro-α-d-gluco-heptulose 7-Phosphate | αPMM/PGM, βPGM | |

| 1-Deoxy-1,1,1-trifluoro-α-d-gluco-heptulose 7-Phosphate | αPMM/PGM, βPGM |

Advanced Computational Modeling and Simulation of Heptulose-2-Phosphate Dynamics

Advanced computational methods are becoming indispensable for understanding the dynamic behavior of biomolecules, and heptulose-2-phosphate is no exception. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches offer powerful tools to investigate the conformational dynamics of heptulose-2-phosphate and its interactions with enzymes at an atomic level of detail.

Crystallographic refinement programs like XPLOR have been used to refine the crystal structure of the phosphorylase b-heptulose-2-phosphate complex. researchgate.netnih.gov These studies have confirmed a direct hydrogen bond between the phosphate of heptulose-2-phosphate and the pyridoxal (B1214274) phosphate 5'-phosphate group, a key feature of the catalytic mechanism. researchgate.netnih.gov

Future computational research will likely move beyond static crystal structures to explore the full dynamic landscape of heptulose-2-phosphate in solution and within the active sites of enzymes. MD simulations can be used to:

Predict the preferred conformations of heptulose-2-phosphate and its derivatives in different environments.

Simulate the binding process to an enzyme, identifying key interactions and potential energy barriers.

Investigate the conformational changes induced in both the ligand and the protein upon binding.

Calculate binding free energies to predict the affinity of novel derivatives.

For instance, MD simulations could be employed to study the flexibility of loops within the active site of an enzyme upon binding of heptulose-2-phosphate, providing insights into the allosteric regulation. Furthermore, QM/MM simulations can be used to model the enzymatic reaction itself, elucidating the transition state and the role of specific amino acid residues in catalysis. acs.org These computational approaches, when combined with experimental data from techniques like NMR spectroscopy and X-ray crystallography, will provide a comprehensive understanding of the molecular basis of heptulose-2-phosphate's biological activity.

Systems-Level Investigations into the Broader Biological Context of Heptulose-2-Phosphate

Understanding the full biological significance of heptulose-2-phosphate requires moving beyond the study of individual enzymes and embracing a systems-level perspective. This involves investigating how the metabolism of heptulose-2-phosphate is integrated with other metabolic pathways and how its levels are regulated in response to different cellular conditions.

Heptulose-2-phosphate is closely linked to the pentose phosphate pathway (PPP), a central hub of cellular metabolism that provides precursors for nucleotide and amino acid biosynthesis, as well as reducing power in the form of NADPH. numberanalytics.comcore.ac.uk The PPP is highly interconnected with glycolysis, and the regulation of these pathways is crucial for maintaining cellular homeostasis. numberanalytics.comcore.ac.uk

Future research in this area will likely involve the use of metabolomics and flux balance analysis to map the flow of carbon through the PPP and related pathways under various conditions. nih.govwhiterose.ac.uk By perturbing the system, for example, through genetic modification of key enzymes or by altering nutrient availability, researchers can gain insights into the regulatory mechanisms that control the levels of heptulose phosphates.

Furthermore, the role of heptulose phosphates in specialized metabolism is an emerging field. For instance, sedoheptulose-7-phosphate is a precursor for the biosynthesis of mycosporines, which are photoprotective compounds in microorganisms. researchgate.net Systems-level investigations could uncover similar roles for heptulose-2-phosphate or its derivatives in the production of other secondary metabolites with potential biotechnological or pharmaceutical applications.

| Pathway/Process | Key Intermediates/Products | Relevance to Heptulose-2-Phosphate Research |

|---|---|---|

| Pentose Phosphate Pathway (PPP) | Sedoheptulose-7-phosphate, Ribose-5-phosphate, Erythrose-4-phosphate, NADPH | Primary metabolic context for heptulose phosphates, providing precursors and linking to biosynthesis and redox balance. numberanalytics.comcore.ac.uk |

| Glycolysis | Glucose-6-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Interconnected with the PPP, influencing the flux towards heptulose phosphate synthesis. numberanalytics.com |

| Calvin Cycle | Sedoheptulose-1,7-bisphosphate, Ribulose-1,5-bisphosphate | In photosynthetic organisms, a major pathway involving heptulose phosphates. numberanalytics.com |

| Glycogenolysis | Glucose-1-phosphate | Heptulose-2-phosphate is a potent inhibitor of glycogen phosphorylase, a key enzyme in this pathway. royalsocietypublishing.orgnih.gov |

| Secondary Metabolite Biosynthesis | Mycosporines | Sedoheptulose-7-phosphate is a precursor, suggesting potential roles for related heptulose phosphates in specialized metabolism. researchgate.net |

Q & A

Q. Table 1. Comparative Sensitivity of Detection Methods

| Method | Sensitivity (nM) | Validation Technique |

|---|---|---|

| LC-MS | 0.5–5.0 | Isotope dilution, spike-in |

| Enzymatic Fluorometry | 10–50 | Knockout cell validation |

How can researchers elucidate the metabolic role of Heptulose-2-Phosphate in glycolysis or pentose phosphate pathways?

Use isotopic tracing (e.g., -labeled glucose) to track Heptulose-2-Phosphate flux in cell cultures. Combine this with genetic perturbations (e.g., CRISPR-Cas9 knockout of upstream enzymes) to observe pathway disruptions. Analyze intermediates via targeted metabolomics and correlate findings with transcriptomic data to identify regulatory nodes . Replicate experiments across three biological replicates to distinguish noise from biologically significant changes.

What are the best practices for synthesizing and purifying Heptulose-2-Phosphate in vitro?

Chemical synthesis requires protecting-group strategies to prevent unwanted phosphorylation. Purify intermediates via anion-exchange chromatography, monitoring purity with -NMR and HPLC. For enzymatic synthesis, optimize reaction conditions (pH, temperature, cofactors) and validate product identity using high-resolution mass spectrometry (HRMS). Include negative controls (e.g., omitting enzymes) to confirm reaction specificity .

Advanced Research Questions

How should researchers design experiments to resolve contradictory data on Heptulose-2-Phosphate’s regulatory effects?

Contradictions often arise from differences in model systems or assay conditions. Conduct a systematic review of existing literature to identify variables (e.g., cell type, nutrient availability) that may influence results . Design a factorial experiment testing these variables in parallel, using standardized protocols (e.g., uniform cell culture media). Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

What strategies are effective for extrapolating Heptulose-2-Phosphate data from structurally related compounds?

When direct studies are limited, perform comparative metabolomics on compounds within the same biochemical class (e.g., phosphorylated heptuloses). Use molecular docking simulations to predict binding affinities for shared enzymes (e.g., kinases/phosphatases). Validate predictions with in vitro enzyme activity assays and cite cautionary statements about extrapolation validity in publications .

How can researchers ensure reproducibility when replicating Heptulose-2-Phosphate studies?

Adopt open-science practices: share raw data (e.g., metabolomics datasets), detailed protocols (e.g., buffer compositions), and code for analysis pipelines. Use reference standards (e.g., commercially available Heptulose-2-Phosphate) to calibrate instruments across labs. Collaborate with independent groups to perform multi-center validation studies, reporting inter-lab variability in results .

What methodologies are suitable for meta-analysis of Heptulose-2-Phosphate’s role across disparate studies?

Systematically aggregate data using PRISMA guidelines, filtering for peer-reviewed studies with robust experimental designs (e.g., controlled variables, adequate sample sizes) . Normalize metrics (e.g., fold-change relative to controls) to enable cross-study comparisons. Use random-effects models to account for heterogeneity and publish a pre-registered analysis plan to mitigate bias.

How should contradictory findings between in vitro and in vivo Heptulose-2-Phosphate studies be addressed?

Reconcile discrepancies by modeling in vitro conditions to mimic in vivo microenvironments (e.g., adding serum proteins or adjusting redox states). Perform pharmacokinetic studies to quantify Heptulose-2-Phosphate bioavailability in animal models. Use pathway enrichment analysis to identify compensatory mechanisms in vivo that may mask in vitro effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.